An In-Depth Technical Guide to the IGF1Rtide Peptide
An In-Depth Technical Guide to the IGF1Rtide Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
IGF1Rtide is a synthetic peptide widely utilized in kinase activity assays, primarily as a substrate for the Insulin-like Growth Factor 1 Receptor (IGF-1R) and other related tyrosine kinases. Its sequence is derived from a key phosphorylation site within the Insulin Receptor Substrate 1 (IRS-1), a critical downstream effector in the IGF-1 and insulin signaling pathways. This guide provides a comprehensive overview of IGF1Rtide, including its sequence, its role in the IGF-1R signaling cascade, and detailed methodologies for its use in experimental settings.
Core Properties of IGF1Rtide
The fundamental characteristics of the IGF1Rtide peptide are summarized below.
| Property | Description |
| Amino Acid Sequence | KKKSPGEYVNIEFG[1][2] |
| One-Letter Code | KKKSPGEYVNIEFG |
| Source | Derived from human Insulin Receptor Substrate 1 (IRS-1) protein, corresponding to residues 891-902.[1][2] |
| Molecular Weight | Approximately 1595.83 Da[1][2] |
| Primary Application | Substrate in in vitro kinase assays for tyrosine kinases, notably IGF-1R and RET kinase.[3][4] |
The IGF-1 Receptor Signaling Pathway
IGF1Rtide's utility as a research tool is intrinsically linked to its origin within the IGF-1 receptor (IGF-1R) signaling pathway. This pathway is crucial for cellular growth, proliferation, differentiation, and survival.[5][6][7] The binding of IGF-1 to its receptor initiates a cascade of intracellular signaling events, with IRS-1 playing a central role.
Upon ligand binding, the IGF-1R undergoes autophosphorylation, creating docking sites for various substrate proteins, including IRS-1.[8][9] IRS-1 is then phosphorylated on multiple tyrosine residues by the activated IGF-1R. These phosphorylated tyrosine residues serve as recruitment sites for proteins containing Src homology 2 (SH2) domains, thereby propagating the signal downstream through two primary pathways: the PI3K/Akt pathway, which is primarily involved in cell survival and metabolism, and the Ras/MAPK pathway, which is mainly associated with cell proliferation and differentiation.[5][6][7][8]
The sequence of IGF1Rtide mimics a specific tyrosine phosphorylation site on IRS-1, making it an excellent tool to study the kinase activity of IGF-1R and other kinases that recognize this motif. The serine/threonine phosphorylation of IRS-1 is also a key regulatory mechanism that can modulate insulin sensitivity.[[“]][11][12][13]
Figure 1: Simplified diagram of the IGF-1R signaling pathway.
Experimental Protocols Utilizing IGF1Rtide
IGF1Rtide is predominantly used in in vitro kinase assays to measure the activity of specific tyrosine kinases. Below are generalized protocols for conducting such assays. Note that specific conditions such as buffer components, enzyme and substrate concentrations, and incubation times should be optimized for each specific kinase and experimental setup.
General In Vitro Kinase Assay (Radiometric)
This traditional method measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP into the peptide substrate.
Materials:
-
Active Kinase (e.g., recombinant IGF-1R)
-
IGF1Rtide peptide
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 20 mM MgCl₂, 12.5 mM MnCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
[γ-³²P]ATP
-
Phosphocellulose Paper (e.g., P81)
-
1% Phosphoric Acid
-
Scintillation Counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the kinase assay buffer, the active kinase, and the IGF1Rtide substrate. A typical final concentration for IGF1Rtide is in the range of 250 µM.
-
Initiation: Start the reaction by adding [γ-³²P]ATP. The final ATP concentration should be optimized, but a common starting point is 5 µM.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes).
-
Termination: Stop the reaction by spotting a portion of the reaction mixture onto a phosphocellulose P81 paper.
-
Washing: Wash the P81 paper multiple times in 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the radioactivity on the P81 paper using a scintillation counter. The amount of incorporated radioactivity is proportional to the kinase activity.
Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This method measures the amount of ADP produced during the kinase reaction, which is then converted into a luminescent signal.
Materials:
-
Active Kinase
-
IGF1Rtide peptide
-
Kinase Reaction Buffer
-
ATP
-
ADP-Glo™ Kinase Assay Reagents (Promega)
-
Luminometer
Procedure:
-
Kinase Reaction: Set up the kinase reaction by combining the kinase, IGF1Rtide, ATP, and the appropriate reaction buffer in a multi-well plate.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specific duration.
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction, producing light.
-
Signal Measurement: Measure the luminescence using a plate-reading luminometer. The light output is proportional to the ADP concentration and thus the kinase activity.
Figure 2: General experimental workflow for an in vitro kinase assay using IGF1Rtide.
Quantitative Data
| Parameter | Description | Typical Range/Unit |
| Peptide Concentration | The concentration of IGF1Rtide used in the assay. | 100 - 500 µM |
| ATP Concentration | The concentration of ATP, a co-substrate for the kinase. | 1 - 100 µM |
| Km (Michaelis Constant) | The substrate concentration at which the reaction rate is half of Vmax. Indicates the affinity of the enzyme for the substrate. | µM |
| Vmax (Maximum Velocity) | The maximum rate of the enzymatic reaction. | µM/min or similar |
| IC50 (Inhibitor) | The concentration of an inhibitor that reduces the kinase activity by 50%. | nM to µM |
Conclusion
IGF1Rtide is a valuable tool for researchers in cell signaling and drug discovery. Its defined sequence, derived from a key biological phosphorylation site, allows for the specific and sensitive measurement of tyrosine kinase activity. The methodologies outlined in this guide provide a solid foundation for the design and execution of experiments aimed at elucidating kinase function and identifying novel kinase inhibitors. As with any experimental system, optimization of the assay conditions is crucial for obtaining robust and reproducible data.
References
- 1. sinobiological.com [sinobiological.com]
- 2. IGF1RTIDE ≥95% (HPLC) [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. RET Kinase Enzyme System [promega.co.uk]
- 5. Molecular Pathways: Clinical Applications and Future Direction of Insulin-Like Growth Factor-1 Receptor Pathway Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The IGF1 Signaling Pathway: From Basic Concepts to Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. consensus.app [consensus.app]
- 11. Serine Phosphorylation Proximal to Its Phosphotyrosine Binding Domain Inhibits Insulin Receptor Substrate 1 Function and Promotes Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The insulin receptor substrate (IRS) proteins: At the intersection of metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
